

Spectroscopic Profile of tert-Octyl Isothiocyanate: A Technical Guide

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Compound of Interest

Compound Name: *tert-Octyl isothiocyanate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **tert-Octyl isothiocyanate** (CAS No. 17701-76-7, Molecular Formula: $C_9H_{17}NS$). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. General experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **tert-Octyl isothiocyanate**. These predictions are derived from the known spectral characteristics of alkyl isothiocyanates and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. 1H NMR (Proton NMR)

The 1H NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the tert-octyl group.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.0	Singlet	9H	(CH ₃) ₃ C-
~1.5	Singlet	2H	-CH ₂ -
~1.4	Singlet	6H	-C(CH ₃) ₂ -NCS

1.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon skeleton. The isothiocyanate carbon (-N=C=S) typically appears in the downfield region and its signal can sometimes be broad^[1]^[2].

Predicted Chemical Shift (δ , ppm)	Assignment
~31.5	(CH ₃) ₃ C-
~57.0	(CH ₃) ₃ C-
~53.0	-CH ₂ -
~65.0	-C(CH ₃) ₂ -NCS
~29.0	-C(CH ₃) ₂ -NCS
~130-140 (broad)	-N=C=S

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a very strong and sharp absorption band for the isothiocyanate functional group.

Predicted Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2870	Strong	C-H stretching (alkane)
~2100-2040	Very Strong, Sharp	-N=C=S asymmetric stretching
~1470-1450	Medium	C-H bending (CH ₂ and CH ₃)
~1365	Medium-Weak	C-H bending (tert-butyl)

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns for branched alkyl isothiocyanates. A prominent peak at m/e 72, corresponding to the [CH₂NCS]⁺ ion, is a common feature for alkyl isothiocyanates[3].

m/z	Predicted Relative Intensity	Possible Fragment
171	Moderate	[M] ⁺ (Molecular Ion)
156	Moderate	[M - CH ₃] ⁺
114	Strong	[M - C ₄ H ₉] ⁺
72	Strong	[CH ₂ NCS] ⁺
57	Very Strong	[C ₄ H ₉] ⁺ (tert-butyl cation)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

A solution of the sample is prepared and placed in a strong magnetic field. The interaction of atomic nuclei with the magnetic field is measured.

- Sample Preparation: Approximately 5-10 mg of **tert-Octyl isothiocyanate** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS)

is added as an internal standard (0 ppm).

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
- Data Acquisition:
 - ^1H NMR: A standard proton experiment is run. Key parameters include the spectral width, acquisition time, and number of scans.
 - ^{13}C NMR: A proton-decoupled carbon experiment is performed to obtain singlets for each carbon. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Infrared radiation is passed through the sample, and the absorption of radiation at specific wavenumbers, corresponding to molecular vibrations, is measured.

- Sample Preparation: As **tert-Octyl isothiocyanate** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

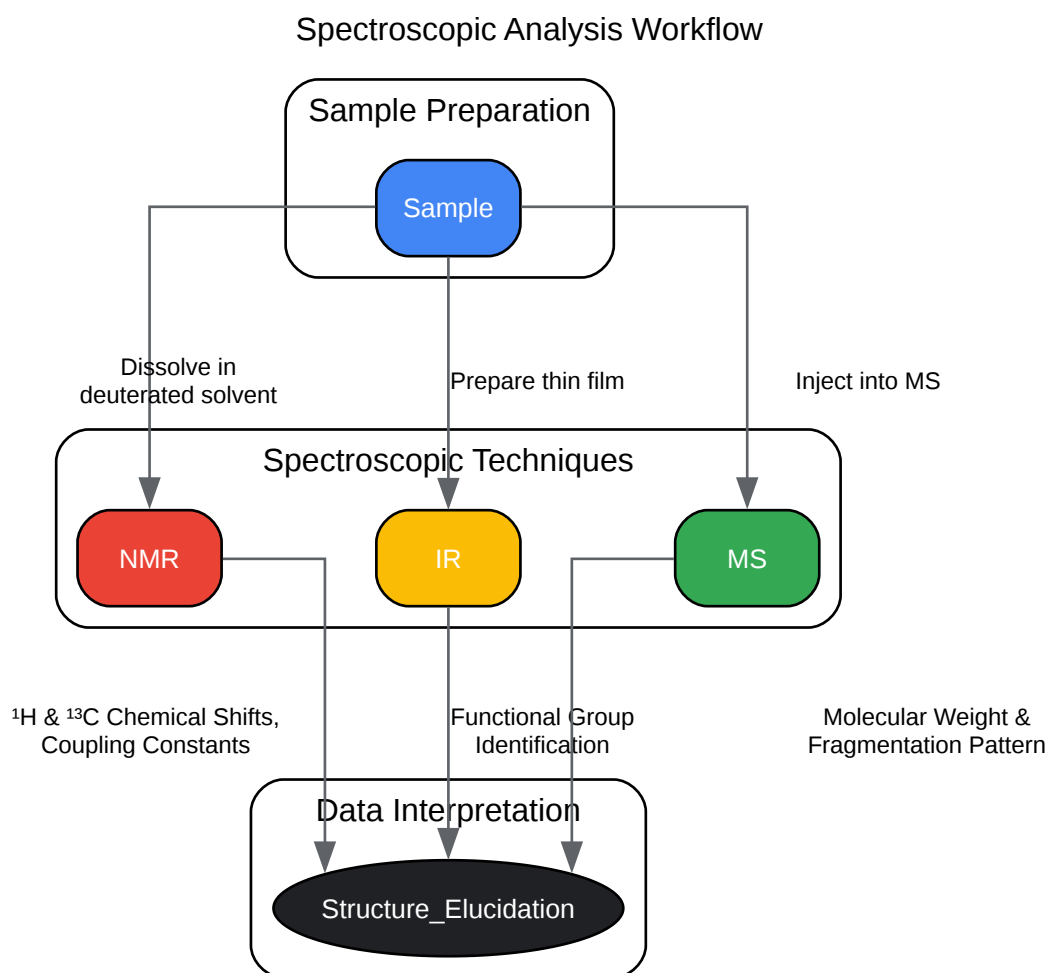
The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct injection or after separation by gas chromatography (GC-MS).
- Ionization: Electron Impact (EI) is a common ionization method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

- Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like **tert-Octyl isothiocyanate**.



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